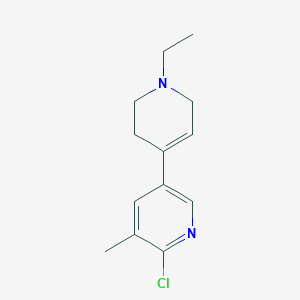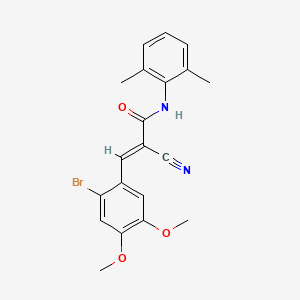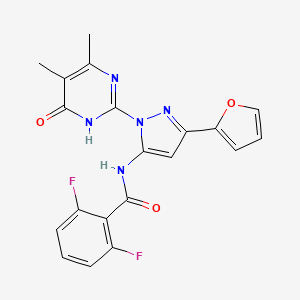
(4-bromo-2-formylphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromo-2-formylphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate, commonly known as BDPP, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. BDPP is a yellow crystalline powder with a molecular formula of C26H19BrN2O3 and a molecular weight of 498.34 g/mol.
Mechanism of Action
The mechanism of action of BDPP is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. BDPP has been shown to inhibit the activation of NF-κB, leading to the suppression of inflammation and oxidative stress.
Biochemical and Physiological Effects:
BDPP has been shown to exhibit potent anti-inflammatory and antioxidant activities in various in vitro and in vivo studies. BDPP has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to reduce the levels of reactive oxygen species (ROS) in cells. BDPP has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of BDPP is its high purity and stability, which makes it suitable for use in various lab experiments. BDPP is also relatively easy to synthesize, which reduces the cost and time required for its preparation. However, one of the limitations of BDPP is its poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of BDPP. One of the most promising directions is the development of new drugs based on BDPP for the treatment of various diseases. BDPP has been shown to exhibit potent anti-inflammatory and antioxidant activities, making it a potential candidate for the development of new drugs for the treatment of diseases such as diabetes, cancer, and neurodegenerative disorders.
Another future direction is the study of the electronic properties of BDPP and its derivatives. BDPP has been used as a building block for the synthesis of organic semiconductors, which can be used in the development of flexible and lightweight electronic devices. The study of the electronic properties of BDPP and its derivatives can lead to the development of new materials for use in electronic devices.
Conclusion:
In conclusion, BDPP is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. BDPP has been extensively studied for its potential applications in various fields of scientific research, including organic electronics and medicinal chemistry. BDPP exhibits potent anti-inflammatory and antioxidant activities, making it a potential candidate for the development of new drugs for the treatment of various diseases. The study of BDPP and its derivatives can lead to the development of new materials for use in electronic devices.
Synthesis Methods
The synthesis of BDPP involves the reaction between 4-bromo-2-formylphenylboronic acid and 3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields BDPP in good purity and yield. The synthesis of BDPP has been optimized to reduce the cost and increase the efficiency of the process.
Scientific Research Applications
BDPP has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BDPP is in the field of organic electronics. BDPP has been used as a building block for the synthesis of organic semiconductors, which can be used in the development of flexible and lightweight electronic devices.
BDPP has also been studied for its potential applications in the field of medicinal chemistry. BDPP has been shown to exhibit potent anti-inflammatory and antioxidant activities, making it a potential candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
(4-bromo-2-formylphenyl) (E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17BrN2O3/c26-21-12-13-23(20(15-21)17-29)31-24(30)14-11-19-16-28(22-9-5-2-6-10-22)27-25(19)18-7-3-1-4-8-18/h1-17H/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHPJSNYFPLNGC-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)OC3=C(C=C(C=C3)Br)C=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)OC3=C(C=C(C=C3)Br)C=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2-{2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenoxy}ethoxy)ethoxy]-1-(4-methylbenzenesulfonyl)-1H-indole](/img/structure/B2958454.png)
![N-(2-cyanophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2958456.png)
![2-ethoxy-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2958457.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2958458.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2958461.png)
![1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-one](/img/structure/B2958462.png)
![2-(8-(benzylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-chlorobenzyl)acetamide](/img/structure/B2958463.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2958464.png)
![ethyl {2-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2958466.png)



![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide](/img/structure/B2958473.png)